![molecular formula C20H13N5O5 B2868787 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] CAS No. 303984-78-3](/img/structure/B2868787.png)
1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] is a complex organic compound characterized by its indole core structure, which is a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is notable for its potential biological and chemical applications due to its unique structural features.
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The specific interactions and resulting changes would depend on the particular biological activity being exhibited (e.g., antiviral, anticancer, etc.) .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity of the compound .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could be diverse, ranging from inhibiting viral replication in the case of antiviral activity, to inducing cell death in the case of anticancer activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] typically involves the reaction of 1-phenyl-1H-indole-2,3-dione with 2,4-dinitrophenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to promote the formation of the hydrazone derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Catalysts and specific reaction conditions are optimized to increase yield and reduce by-products.
化学反応の分析
Types of Reactions: 1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the nitro groups on the dinitrophenyl moiety.
Substitution: Substitution reactions can occur at various positions on the indole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can produce amino derivatives.
Substitution: Substitution reactions can yield a variety of substituted indoles with different functional groups.
科学的研究の応用
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other indole derivatives, which are important in organic synthesis.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are studied for their potential therapeutic applications, such as in the treatment of cancer and microbial infections.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
類似化合物との比較
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] is compared with other similar compounds, such as:
Indole-2,3-dione derivatives: These compounds share the indole core but differ in their substituents and functional groups.
Dinitrophenylhydrazones: These compounds contain the dinitrophenyl group but may have different core structures.
The uniqueness of 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] lies in its combination of the indole core and the dinitrophenyl group, which provides distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
3-[(2,4-dinitrophenyl)diazenyl]-1-phenylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O5/c26-20-19(22-21-16-11-10-14(24(27)28)12-18(16)25(29)30)15-8-4-5-9-17(15)23(20)13-6-2-1-3-7-13/h1-12,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYHKIMMEMBBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
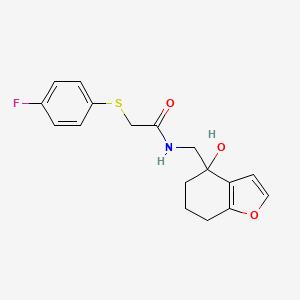
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2868709.png)

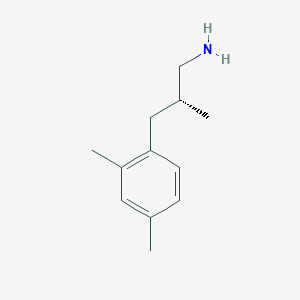
![N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2868715.png)
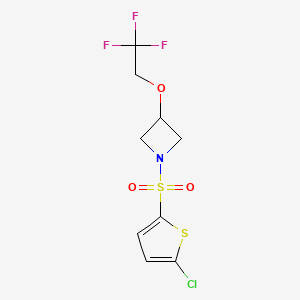
![6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B2868717.png)
![4-acetyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868718.png)
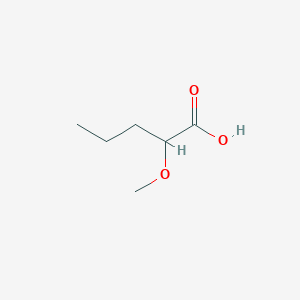
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-cyanobenzamide](/img/structure/B2868721.png)

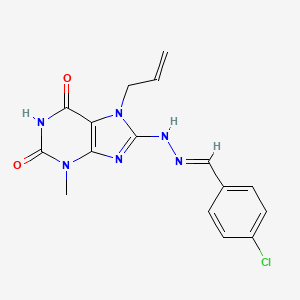
![N-(4-chlorophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2868726.png)

